molecular formula C15H11ClN2O B1352992 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 36124-03-5

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cat. No. B1352992
CAS RN: 36124-03-5
M. Wt: 270.71 g/mol
InChI Key: LORUSDINHPKFMM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the linear formula C15H11ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is represented by the SMILES string ClC1=CC (C2=CC=NN2C3=CC=CC=C3)=C (O)C=C1 . The InChI key for this compound is LORUSDINHPKFMM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a solid . It does not have a flash point, indicating that it is not flammable under normal conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it an invaluable building block for creating diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of this compound under mild reaction conditions facilitates the generation of versatile dyes and heterocyclic compounds from a wide array of precursors, showcasing its significance in synthetic chemistry and material science applications (Gomaa & Ali, 2020).

Pharmacological Review

While not directly related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, the pharmacological properties of structurally related compounds, such as Chlorogenic Acid (CGA), highlight the potential of phenolic compounds in medicinal research. CGA demonstrates a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that similar phenolic compounds may also possess significant biological and pharmacological effects (Naveed et al., 2018).

Cytochrome P450 Enzyme Inhibition

The compound's potential influence on drug metabolism could be inferred from its structural similarity to known inhibitors of Cytochrome P450 enzymes. Understanding the selectivity and potency of chemical inhibitors like 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol could be crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, thereby aiding in the prediction and management of drug-drug interactions (Khojasteh et al., 2011).

Environmental Impact and Toxicology

Investigating the environmental occurrence, toxicity, and degradation of phenolic compounds, including those structurally related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, is essential. Such studies help in understanding the environmental fate of these compounds and their transformation into potentially more toxic and persistent by-products, contributing to environmental science and toxicology research (Bedoux et al., 2012).

Safety And Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the hazard statements H317, H319, and H410 . Precautionary statements include P261, P273, P280, P302 + P352, and P333 + P313 .

properties

IUPAC Name

4-chloro-2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORUSDINHPKFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425627
Record name 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

CAS RN

36124-03-5
Record name 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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